molecular formula C8H4BrFN2O2 B1288634 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione CAS No. 153504-80-4

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione

Numéro de catalogue: B1288634
Numéro CAS: 153504-80-4
Poids moléculaire: 259.03 g/mol
Clé InChI: DWZQVTQJIMJXCZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C8H4BrFN2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination and fluorination of quinoxaline derivatives. One common method involves the reaction of 5-bromoquinoxaline-2,3-dione with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoxaline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Applications De Recherche Scientifique

Treatment of Neurological Disorders

The compound has been identified as a potential therapeutic agent for various neurological conditions. It acts primarily as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex. This action is crucial for:

  • Neuroprotection : It has been shown to prevent neuronal loss associated with ischemia and other neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis, and Huntington's disease .
  • Management of Acute Conditions : The compound is effective in treating conditions related to CNS trauma and hypoglycemia, indicating its potential for acute interventions following brain injuries or strokes .

Anticonvulsant Properties

Research indicates that 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione can be utilized in managing seizures by modulating excitatory neurotransmission. Its antagonistic effects on NMDA receptors help mitigate excessive neuronal firing associated with convulsions .

Receptor Binding Affinity

Studies have demonstrated that the compound shows high affinity for the glycine site on NMDA receptors while exhibiting lower potency at non-NMDA receptors. This selective antagonism allows for therapeutic benefits without significant adverse effects typically seen with broader-spectrum drugs .

In Vivo Studies

In vivo experiments using animal models have illustrated the efficacy of this compound in reducing locomotor activity increases following ischemic events. These studies indicate that pretreatment with the compound significantly protects against behavioral changes induced by cerebral ischemia .

Summary of Key Findings

Application AreaFindings
NeuroprotectionEffective against neuronal loss due to ischemia and neurodegenerative diseases
Anticonvulsant ActivityReduces seizure frequency and severity through NMDA receptor antagonism
Behavioral StudiesProtects against locomotor activity increases post-cerebral ischemia

Mécanisme D'action

The mechanism of action of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 5-Bromo-7-chloro-1,4-dihydroquinoxaline-2,3-dione
  • 5-Bromo-7-iodo-1,4-dihydroquinoxaline-2,3-dione
  • 5-Bromo-7-methyl-1,4-dihydroquinoxaline-2,3-dione

Uniqueness

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Activité Biologique

5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, particularly focusing on its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoxaline core with bromine and fluorine substituents, which enhance its reactivity and biological properties. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing halogenation and cyclization techniques to achieve the desired structure .

This compound exhibits its biological effects primarily through interaction with specific molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit various protein kinases by binding to their active sites, disrupting cellular signaling pathways involved in cell proliferation and survival .
  • Glycine Receptor Modulation : It has a high affinity for glycine receptors, which are crucial in the central nervous system (CNS). This interaction can influence neurotransmission and has implications in treating neurodegenerative diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µg/mL) Comparison
HCT-116 (Colon)1.9Doxorubicin: 3.23
MCF-7 (Breast)2.3Doxorubicin: 3.23
SF-268 (CNS)Not reportedDoxorubicin: 3.23

These results suggest that the compound may serve as a lead for developing new anticancer therapies .

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains using disk diffusion methods:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This antimicrobial activity indicates potential applications in treating infections caused by resistant bacterial strains .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It shows promise in preventing neuronal degeneration associated with conditions such as ischemia and Alzheimer's disease by modulating excitatory neurotransmitter activity .

Case Studies

  • Neurodegenerative Diseases : In a study exploring compounds for neuroprotection, this compound was shown to significantly reduce neuronal loss in models of ischemia and hypoglycemia .
  • Cancer Treatment : A recent clinical trial evaluated the compound's efficacy in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising antitumor activity .

Propriétés

IUPAC Name

5-bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZQVTQJIMJXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601234210
Record name 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153504-80-4
Record name 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153504-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (3.31 mL, 24.4 mmol) and 1,2-diamino-3-bromo-5-fluorobenzene (500 mg, 2.44 mmol) was heated to reflux under N2 for 5 h. The reaction mixture was dark brown. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH (30 mL). The brown solid was air dried for 1 hr to give 250 mg (39.6% crude yield). A portion of this solid was removed and dissolved in 1N NaOH (10 mL) and a few insoluble particles were removed by gravity filtration. The solution was treated with decolorizing carbon and the mixture was filtered through a pad of celite and the resulting solution acidified with 1N HCl. White crystals formed that were isolated by vacuum filtration and washed with water (20 mL). The crystals were dried in a drying pistol (0.05 torr, 78° C.) to yield 54.1 mg, mp 308°-310° C. (dec). 1H NMR (d6 -DMSO) δ6.2 (dd, 1H, JH6-8 =2.7, JH-F =9.3, ArH), 7.35 (dd, 1H, JH6-8 =2.4, JHF =8.4 Hz), 11.1 (br s, 1H, NH), 12.1 (brs, 1H, NH). EIHRMS calc. for C8H4BrFN2O2 : 257.9440, found 257.9455.
Quantity
3.31 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.